3-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Overview
Description
3-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core substituted with a fluorine atom at the 3-position and a carboxylic acid group at the 6-position. The presence of the fluorine atom enhances the compound’s chemical stability and biological activity, making it a valuable building block for drug development and other scientific applications .
Preparation Methods
The synthesis of 3-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine scaffold.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 3-position through electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
3-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation with amines or esterification with alcohols.
These reactions are typically carried out under controlled conditions to ensure the desired product formation and to minimize side reactions.
Scientific Research Applications
3-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other biological receptors.
Biological Research: It is employed in the study of biological pathways and mechanisms, including its role in modulating enzyme activity and cellular processes.
Pharmaceutical Development: The compound’s unique structure and biological activity make it a valuable component in the development of new pharmaceuticals, particularly in the areas of oncology and infectious diseases.
Industrial Applications: It is used in the synthesis of advanced materials and specialty chemicals, leveraging its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, allowing it to effectively modulate the activity of its targets. This modulation can result in the inhibition or activation of biological pathways, leading to therapeutic effects in various disease models .
Comparison with Similar Compounds
3-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid can be compared with other similar compounds, such as:
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid: This compound has a fluorine atom at the 5-position instead of the 3-position, leading to differences in chemical reactivity and biological activity.
1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid: The absence of the fluorine atom in this compound results in reduced chemical stability and biological activity compared to its fluorinated counterpart.
Fluorinated Pyridines: These compounds share the presence of a fluorine atom in the pyridine ring but differ in their substitution patterns and overall structure, leading to varied applications and properties.
The unique substitution pattern of this compound, particularly the presence of the fluorine atom at the 3-position, distinguishes it from these similar compounds and contributes to its specific chemical and biological properties.
Properties
IUPAC Name |
3-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-5-3-10-7-4(5)1-2-6(11-7)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAAJMOZXCKWEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201208217 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid, 3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201208217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352394-37-6 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid, 3-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352394-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid, 3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201208217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.